molecular formula C6H13NO3S B13150548 1-Cyclopropyl-2-methoxyethane-1-sulfonamide

1-Cyclopropyl-2-methoxyethane-1-sulfonamide

Cat. No.: B13150548
M. Wt: 179.24 g/mol
InChI Key: VTVTUCGAUYRVBC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methoxyethane-1-sulfonamide is a chemical compound with the molecular formula C₆H₁₃NO₃S and a molecular weight of 179.24 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Cyclopropyl-2-methoxyethane-1-sulfonamide can be achieved through several methods. One notable method involves the chemoenzymatic route using leucine dehydrogenase . This process starts with the oxidation of methylcyclopropyl ketone to cyclopropylglyoxylic acid, followed by reductive amination using leucine dehydrogenase. The resulting product is then subjected to reduction, methylation, and deprotection to yield the desired compound with high purity and yield .

Chemical Reactions Analysis

1-Cyclopropyl-2-methoxyethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-methoxyethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methoxyethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antibacterial properties .

Comparison with Similar Compounds

1-Cyclopropyl-2-methoxyethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

These compounds share similar structural features but may differ in their specific applications and reactivity

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-cyclopropyl-2-methoxyethanesulfonamide

InChI

InChI=1S/C6H13NO3S/c1-10-4-6(5-2-3-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

VTVTUCGAUYRVBC-UHFFFAOYSA-N

Canonical SMILES

COCC(C1CC1)S(=O)(=O)N

Origin of Product

United States

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